methyl N-(2-phenoxypropanoyl)tyrosinate
Overview
Description
Methyl N-(2-phenoxypropanoyl)tyrosinate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is derived from tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The addition of the phenoxypropanoyl group to the tyrosine molecule enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-phenoxypropanoyl)tyrosinate typically involves the esterification of tyrosine followed by the introduction of the phenoxypropanoyl group. One common method includes the reaction of tyrosine with methanol in the presence of a strong acid catalyst to form methyl tyrosinate. This intermediate is then reacted with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-phenoxypropanoyl)tyrosinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl N-(2-phenoxypropanoyl)tyrosinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(2-phenoxypropanoyl)tyrosinate involves its interaction with specific molecular targets. The phenoxypropanoyl group can interact with enzymes and receptors, altering their activity and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-phenoxyacetyl)tyrosinate
- Methyl N-(2-phenoxybutanoyl)tyrosinate
- Methyl N-(2-phenoxyvaleroyl)tyrosinate
Uniqueness
Methyl N-(2-phenoxypropanoyl)tyrosinate is unique due to its specific phenoxypropanoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(2-phenoxypropanoylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(25-16-6-4-3-5-7-16)18(22)20-17(19(23)24-2)12-14-8-10-15(21)11-9-14/h3-11,13,17,21H,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCHGQGOCCOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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